Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is a chemical compound with the molecular formula C13H10F3NO4 and a molecular weight of 301.22 g/mol . It is a quinoline derivative, characterized by the presence of a trifluoromethoxy group at the 8th position and a hydroxy group at the 4th position on the quinoline ring .
Preparation Methods
The synthesis of ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate typically involves multiple steps. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs .
Chemical Reactions Analysis
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions may involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties . In medicine, it could be explored for its potential therapeutic effects . Additionally, this compound may have industrial applications, such as in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways . The hydroxy and trifluoromethoxy groups on the quinoline ring may play a crucial role in its binding affinity and selectivity towards these targets . Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as ethyl 4-hydroxyquinoline-3-carboxylate and ethyl 8-(trifluoromethoxy)quinoline-3-carboxylate . The presence of both the hydroxy and trifluoromethoxy groups in this compound makes it unique and may contribute to its distinct chemical and biological properties . Similar compounds may include other quinoline derivatives with different substituents, which can be used to study structure-activity relationships and optimize the desired properties .
Properties
IUPAC Name |
ethyl 4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-2-20-12(19)8-6-17-10-7(11(8)18)4-3-5-9(10)21-13(14,15)16/h3-6H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLDLMQMSHLPLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371905 |
Source
|
Record name | Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-35-0 |
Source
|
Record name | Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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